tert-butyl N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylcarbamate
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Overview
Description
tert-Butyl N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylcarbamate is a complex organic compound that belongs to the class of triazolopyridazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazolopyridazine core, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylcarbamate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazolopyridazine core, followed by the introduction of the azetidine and carbamate groups. Common reagents used in these reactions include hydrazine derivatives, alkyl halides, and carbamoyl chlorides. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to scale up the production process. The goal is to achieve a high-purity product with minimal by-products .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or thiols can replace the tert-butyl group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions often involve the use of organic solvents and controlled temperatures to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted carbamates .
Scientific Research Applications
tert-Butyl N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylcarbamate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of tert-butyl N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine core can bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The compound may also interact with cellular pathways, modulating signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b]thiadiazine derivatives: Known for their diverse pharmacological activities, including anticancer and antimicrobial properties.
Triazolopyrazine derivatives: Exhibiting antibacterial activity and potential use in drug development.
Triazolothiadiazine derivatives: Used in the development of new pharmaceuticals and materials
Uniqueness
The uniqueness of tert-butyl N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylcarbamate lies in its specific structure, which combines the triazolopyridazine core with an azetidine and carbamate group. This unique combination imparts distinct biological activities and chemical reactivity, making it a valuable compound for scientific research and industrial applications .
Properties
IUPAC Name |
tert-butyl N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O2/c1-18(2,3)26-17(25)22(4)13-10-23(11-13)15-9-8-14-19-20-16(24(14)21-15)12-6-5-7-12/h8-9,12-13H,5-7,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWVGWIDZVSEAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CN(C1)C2=NN3C(=NN=C3C4CCC4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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